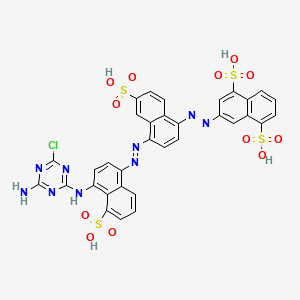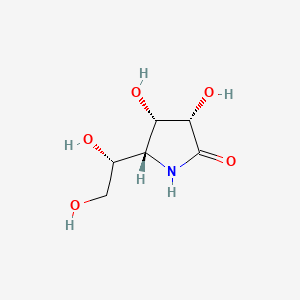
2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. The specific structure of this compound includes multiple hydroxyl groups, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which may include simple organic molecules such as amino acids or other nitrogen-containing compounds.
Cyclization Reaction: The formation of the pyrrolidinone ring is achieved through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases for cyclization, metal catalysts for hydroxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple hydroxyl groups can influence its interaction with biological molecules, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The specific arrangement of functional groups can affect its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler analog without the additional hydroxyl groups.
N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.
γ-Butyrolactone: A related lactone with a different ring structure.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- lies in its specific arrangement of hydroxyl groups and the stereochemistry of the molecule. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
117821-06-4 |
|---|---|
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3+,4-,5-/m0/s1 |
InChI-Schlüssel |
ZWFBJVLZKRFADK-QTBDOELSSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(=O)N1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


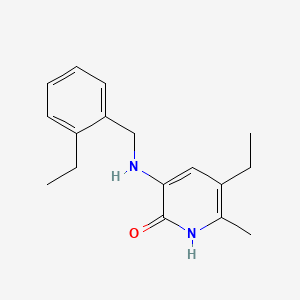
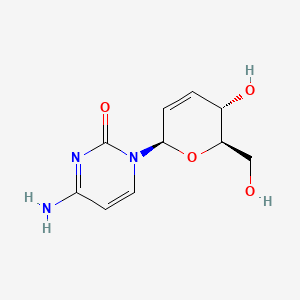
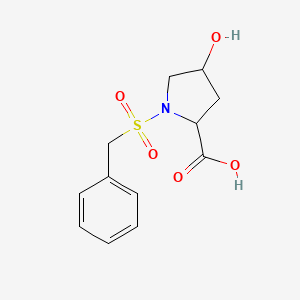
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)

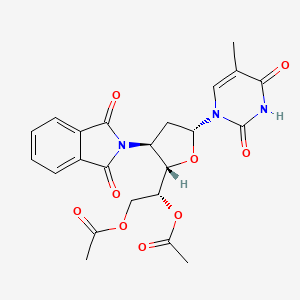
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
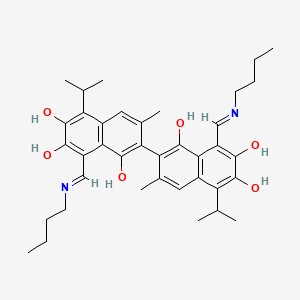
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)




